Diisopropyl oxalate
Overview
Description
Diisopropyl oxalate is an organic compound with the molecular formula C8H14O4. It is an ester derived from oxalic acid and isopropyl alcohol. This compound is known for its applications in organic synthesis, particularly as a reagent and intermediate in various chemical reactions .
Scientific Research Applications
Diisopropyl oxalate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and natural products.
Biochemical Assays: Oxalate esters, including this compound, are used as linkers in biochemical and biophysical assays.
Polymer Chemistry: It serves as a building block in the synthesis of polymers.
Medicinal Chemistry: this compound derivatives have been studied for their potential antitumor activities.
Mechanism of Action
While the specific mechanism of action for Diisopropyl oxalate is not mentioned, it’s worth noting that oxalate half-esters, such as this compound, are very important building blocks for organic synthesis . They have been applied to a wide range of significant classes of organic compounds such as pharmaceuticals and natural products as well as polymers .
Safety and Hazards
Diisopropyl oxalate is classified as a skin irritant, Category 2, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropyl oxalate can be synthesized through the esterification of oxalic acid with isopropyl alcohol. A common method involves the use of p-toluenesulfonic acid as a catalyst. The reaction typically proceeds as follows:
- Oxalic acid is dissolved in isopropyl alcohol.
- p-Toluenesulfonic acid is added to the solution.
- The mixture is heated under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and purity. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions: Diisopropyl oxalate undergoes various chemical reactions, including:
Transesterification: It can participate in transesterification reactions with other alcohols to form different oxalate esters.
Common Reagents and Conditions:
Hydrolysis: Aqueous sodium hydroxide at low temperatures (0-5°C) is commonly used.
Transesterification: Various alcohols and acid catalysts can be employed under reflux conditions.
Major Products Formed:
Hydrolysis: Oxalic acid and isopropyl alcohol.
Transesterification: Different oxalate esters depending on the alcohol used.
Comparison with Similar Compounds
Dimethyl oxalate: Another ester of oxalic acid, used in similar applications but with different physical properties.
Diethyl oxalate: Similar to diisopropyl oxalate but derived from ethanol instead of isopropyl alcohol.
Dibutyl oxalate: Used in plasticizers and has different solubility and reactivity profiles compared to this compound.
Uniqueness: this compound is unique due to its specific reactivity and physical properties, such as its boiling point and solubility. Its use as a reagent in organic synthesis and its role in biochemical assays highlight its versatility and importance in various scientific fields .
Properties
IUPAC Name |
dipropan-2-yl oxalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(2)11-7(9)8(10)12-6(3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHNIFCFNUZYLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210477 | |
Record name | Diisopropyl oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-81-6 | |
Record name | Diisopropyl oxalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopropyl oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 615-81-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diisopropyl oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diisopropyl oxalate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C979BWD6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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